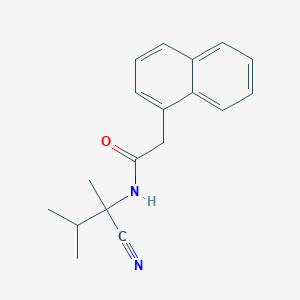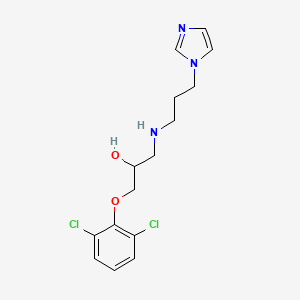
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. NDMA is a highly versatile compound that can be synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has also been shown to interact with specific proteins in cells, leading to changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the pharmaceutical industry, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, leading to cell death. In agriculture, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to increase the yield and quality of crops by promoting plant growth and development. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to be a highly versatile compound that can be used to synthesize a wide range of materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile compound that can be synthesized using different methods and can be used in various scientific fields. Another advantage is that it has shown promising results in various scientific studies, indicating its potential for future applications. One limitation is that the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, which may limit its potential applications. Another limitation is that further studies are needed to investigate the safety and toxicity of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide in different applications.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide. In the pharmaceutical industry, further studies are needed to investigate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide as an anti-cancer agent and to understand its mechanism of action. In agriculture, further studies are needed to investigate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide as a plant growth regulator and to optimize its use in different crops. In material science, further studies are needed to investigate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide as a precursor for the synthesis of novel materials and to understand the properties of these materials. Overall, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide is a highly versatile compound with significant potential for future applications in various scientific fields.
Métodos De Síntesis
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide can be synthesized using different methods, including the reaction between 2-naphthoic acid and N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling reagent. Another method involves the reaction between 2-naphthoyl chloride and N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a base. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has shown potential applications in various scientific fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential use as an anti-cancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a therapeutic agent. In agriculture, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential use as a plant growth regulator. N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to increase the yield and quality of crops, and further studies are underway to investigate its potential as a plant growth regulator. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential use as a precursor for the synthesis of novel materials. N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to be a highly versatile compound that can be used to synthesize a wide range of materials with unique properties.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)18(3,12-19)20-17(21)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGGUMISVJSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)